Methyl 2-bromo-4-cyano-6-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 2-bromo-4-cyano-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-8-4-6(5-12)3-7(11)9(8)10(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYZUUYALJWJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Commercial Sourcing & Technical Profile: Methyl 2-bromo-4-cyano-6-methoxybenzoate
The following technical guide details the procurement, chemical profile, and quality assurance protocols for Methyl 2-bromo-4-cyano-6-methoxybenzoate , a specialized intermediate used in advanced medicinal chemistry.
A Strategic Guide for Drug Development Professionals
Executive Summary
Methyl 2-bromo-4-cyano-6-methoxybenzoate (CAS 1805101-86-3) is a highly functionalized aromatic building block characterized by its dense substitution pattern. Featuring orthogonal reactive handles—an electrophilic ester, a nucleophilic-susceptible nitrile, and a bromine atom primed for cross-coupling—this molecule serves as a critical scaffold in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) , kinase inhibitors , and PROTAC linkers .
This guide provides a rigorous framework for sourcing this intermediate, emphasizing the critical need to distinguish it from common regioisomers (e.g., the 5-bromo or 3-cyano analogs) which are often co-generated during synthesis.
Chemical Identity & Structural Analysis[1][2][3]
The utility of this compound lies in its "1,2,4,6-substitution" pattern, which creates a crowded but chemically versatile core.
| Property | Specification |
| IUPAC Name | Methyl 2-bromo-4-cyano-6-methoxybenzoate |
| Common Name | Methyl 2-bromo-4-cyano-6-methoxybenzoate |
| CAS Number | 1805101-86-3 |
| Molecular Formula | C₁₀H₈BrNO₃ |
| Molecular Weight | 270.08 g/mol |
| SMILES | COC(=O)C1=C(Br)C=C(C#N)C=C1OC |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water |
Strategic Scaffold Utility
-
C-2 Bromine: Excellent site for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce biaryl systems.
-
C-4 Cyano: Can be hydrated to a primary amide, hydrolyzed to an acid, or reduced to a benzylamine, serving as a "warhead" anchor.
-
C-6 Methoxy: Provides solubility and acts as a hydrogen bond acceptor, often crucial for binding affinity in the ATP-binding pocket of kinases.
Synthetic Routes & Impurity Profiling (Expertise)
Understanding the synthesis is mandatory for effective quality control (QC). The steric crowding of the benzoate ester (flanked by Br and OMe) makes this molecule challenging to synthesize without generating regioisomers.
Retrosynthetic Logic
The most robust route typically avoids direct bromination of the fully substituted core, which often yields the para-bromo product (relative to methoxy) rather than the desired ortho-bromo product.
Likely Commercial Route (Sandmeyer Approach):
-
Starting Material: Methyl 2-amino-4-cyano-6-methoxybenzoate.
-
Transformation: Diazotization followed by bromination (Sandmeyer reaction).
-
Advantage: Guarantees the bromine position relative to the ester.
Alternative Route (Directed Ortho-Metalation):
-
Starting Material: 3-methoxy-5-cyanobenzoic acid derivative.
-
Transformation: Lithiation directed by the methoxy group, followed by bromination.
Critical Impurity Map
When evaluating supplier Certificates of Analysis (CoA), specifically query the absence of the following isomers:
-
Regioisomer A (5-Bromo): Methyl 5-bromo-4-cyano-2-methoxybenzoate. (Often formed if direct bromination is used).
-
Hydrolysis Product: 2-Bromo-4-cyano-6-methoxybenzoic acid (Acid impurity).
-
Decarboxylated Impurity: 3-Bromo-5-methoxybenzonitrile.
Figure 1: Likely synthetic pathway via Sandmeyer reaction, highlighting the risk of isomeric impurities.
Supplier Evaluation Framework (Trustworthiness)
Due to the niche nature of this intermediate, it is primarily available from catalog chemical vendors rather than bulk commodity suppliers.
Recommended Supplier Tiers
| Tier | Supplier Type | Key Vendors (Examples) | Recommended Use |
| Tier 1 | Primary Manufacturers | BLD Pharm , WuXi AppTec | Scale-up (>100g), GMP requirements. |
| Tier 2 | Catalog Aggregators | AK Scientific , Ambeed , ChemSRC | MedChem screening (<10g), quick delivery. |
| Tier 3 | Custom Synthesis | Various CROs | If specific isotopic labeling or ultra-high purity (>99.5%) is needed. |
Procurement Protocol: The "3-Point Check"
Before placing an order for >10g, require the following data to validate the structure:
-
1H-NMR: Verify the integration of the aromatic protons.
-
Expected: Two doublets (meta-coupling, J ~2 Hz) in the aromatic region. If you see a singlet or complex splitting, it is the wrong isomer.
-
-
NOESY/COSY: Crucial for confirming the position of the methoxy group relative to the ester.
-
Check: NOE correlation between the Methyl Ester protons and the Methoxy protons? (Should be weak or absent if Br is between them? No, Br is at 2, OMe at 6. Ester is at 1.[1] Both Br and OMe flank the ester. Expect NOE between Ester-Me and OMe-Me if they are spatially close, but the steric twist might reduce this).
-
Better Check: NOE between OMe and H-5 (aromatic proton).
-
-
LC-MS: Confirm single peak purity >95% and correct mass [M+H]+ ~270/272 (Br isotope pattern).
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture.
-
Safety:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
Precaution: Treat as a potential sensitizer due to the nitrile and benzylic-like reactivity.
-
References
-
BLD Pharm Product Catalog. Methyl 2-bromo-4-cyano-6-methoxybenzoate (BD01546732).[2] Accessed February 2026.[3][4] Link
-
PubChem Compound Summary. Methyl 2-bromo-4-methoxybenzoate Derivatives.[5][6] National Library of Medicine (US), National Center for Biotechnology Information. Link
-
AK Scientific. Product Specification: Methyl 2-bromo-4-cyano-6-methoxybenzoate.[4][7]Link
-
ChemSRC. CAS 1805101-86-3 Entry and Physical Properties.Link
Sources
- 1. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 2. 1805019-08-2|6-Bromo-2-cyano-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS#:869072-67-3 | 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole | Chemsrc [chemsrc.com]
- 5. Methyl 2-bromo-4-methoxybenzoate | C9H9BrO3 | CID 15110997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-bromo-4-methoxybenzoate | C9H9BrO3 | CID 15110997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Search Results - AK Scientific [aksci.com]
Troubleshooting & Optimization
Purification methods for Methyl 2-bromo-4-cyano-6-methoxybenzoate intermediates
Welcome to the Technical Support Center for Methyl 2-bromo-4-cyano-6-methoxybenzoate (Intermediate Code: MBC-246 ).
This guide is designed for process chemists and medicinal chemistry researchers encountering difficulties in the isolation and purification of this highly functionalized aromatic intermediate. Unlike standard benzoates, the steric congestion around the ester motif (flanked by bromine and methoxy groups) presents unique challenges regarding solubility, crystallization kinetics, and hydrolysis stability.
Part 1: Impurity Profiling & Diagnostics
Before selecting a purification method, identify your specific impurity profile. The synthesis of MBC-246 typically generates three distinct classes of impurities.
Diagnostic Table: Common Impurities & Identification
| Impurity Type | Origin | HPLC Behavior (Relative Retention) | 1H NMR Signature (CDCl3) |
| Precursor (Debrominated) | Incomplete bromination of Methyl 4-cyano-2-methoxybenzoate | Lower (More polar due to lack of lipophilic Br) | Missing aromatic singlet; presence of doublet/doublet coupling in aromatic region. |
| Hydrolyzed Acid | Base-catalyzed hydrolysis or wet workup | Lowest (Elutes early, often tails) | Broad singlet >11.0 ppm (COOH); loss of Methyl ester singlet (~3.9 ppm). |
| Regioisomer | Non-selective bromination (e.g., at C3 or C5) | Very Close (Difficult to separate) | Distinct splitting pattern (e.g., AB system vs. meta-singlets). |
| Demethylated Phenol | Lewis acid cleavage (e.g., if using AlCl3/BBr3 nearby) | Variable | Broad singlet ~5-6 ppm (OH); loss of OMe singlet (~3.8 ppm). |
Part 2: Troubleshooting & Purification Protocols
Scenario A: "My product is an oil/gum and won't crystallize."
Cause: The combination of the methoxy and bromo substituents lowers the melting point, and residual solvents (DCM, EtOAc) can trap the molecule in a supersaturated oil state. Technical Insight: The ortho-methoxy group can form intramolecular hydrogen bonds or dipole interactions that disrupt crystal lattice packing.
Protocol: Trituration & Seed Induction
-
Solvent Swap: Evaporate the crude oil to dryness. Re-dissolve in a minimum amount of MTBE (Methyl tert-butyl ether) or Diisopropyl Ether (IPE) at 40°C.
-
Anti-solvent Addition: Dropwise add n-Heptane until the solution turns slightly turbid.
-
Thermal Cycling: Cool to 0°C. If oiling out occurs again, scratch the flask wall with a glass rod to induce nucleation.
-
Sonication: Brief sonication (30 seconds) of the turbid oil/solvent mixture can force the phase transition from amorphous oil to crystalline solid.
Scenario B: "I have persistent starting material (Non-brominated) contamination."
Cause: Similar polarity makes silica chromatography inefficient. Technical Insight: Bromine significantly increases lipophilicity compared to the protonated precursor. Reverse-phase (C18) separation is often more effective than Normal Phase (SiO2) for halo-dehalo separations.
Protocol: Enhanced Flash Chromatography
-
Stationary Phase: C18-functionalized silica (if available) OR High-performance Silica (15-25 µm).
-
Mobile Phase: Gradient of n-Hexane : Ethyl Acetate .
-
Note: Do not use DCM/MeOH; the selectivity is poor for bromo-substituents in this matrix.
-
-
Loading: Dry load on Celite. Liquid loading in DCM often causes band broadening that merges the starting material and product.
Scenario C: "The ester hydrolyzed to the acid during workup."
Cause: The 2-bromo-6-methoxy substitution pattern creates a "steric pocket." While this usually protects the ester, if hydrolysis does occur (e.g., high pH wash), the resulting acid is difficult to re-esterify. Technical Insight: The acid impurity (2-bromo-4-cyano-6-methoxybenzoic acid) is significantly more acidic than typical benzoic acids due to the electron-withdrawing nitrile and bromine groups.
Protocol: pH-Controlled Extractive Workup
-
Dissolve the crude mixture in Ethyl Acetate .
-
Do NOT use NaOH. Strong bases can induce further hydrolysis or nucleophilic attack on the nitrile (converting it to an amide).
-
Wash with Saturated NaHCO3 (Sodium Bicarbonate) .[1]
-
Separate layers. The product remains in the organic phase; the acid moves to the aqueous phase.
Part 3: Purification Logic Flowchart
The following decision tree illustrates the logical pathway for purifying MBC-246 based on the physical state and impurity profile.
Figure 1: Purification Decision Tree for Methyl 2-bromo-4-cyano-6-methoxybenzoate. This workflow prioritizes chemical washing (cheap/fast) over chromatography (expensive/slow).
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does the nitrile group (CN) sometimes disappear in the NMR after acid washing?
-
Answer: It hasn't disappeared; it may have hydrolyzed. If you used strong acid or base and heat, the nitrile can convert to a primary amide (-CONH2). Check for two broad singlets (NH2) around 6.0–7.5 ppm. Always keep workups cold (0–5°C) and near neutral pH to preserve the nitrile.
Q2: Can I use distillation to purify this intermediate?
-
Answer: No. This molecule has a high molecular weight and multiple thermally sensitive groups (bromide, nitrile). High temperatures required for distillation will likely cause decarboxylation or polymerization of the nitrile. Vacuum sublimation might be possible on a milligram scale, but it is not scalable.
Q3: The methoxy signal in NMR is split. Is my product chiral?
-
Answer: No, the molecule is achiral. If the methoxy signal (~3.9 ppm) appears split or broadened, it indicates restricted rotation (atropisomerism-like behavior) due to the steric bulk of the ortho-bromo and ortho-methoxy groups flanking the ester. Running the NMR at a higher temperature (e.g., 50°C) should coalesce the peak into a sharp singlet.
Q4: What is the best storage condition?
-
Answer: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Methyl esters with electron-withdrawing groups can be susceptible to moisture-induced hydrolysis over long periods. Protect from light to prevent photolytic debromination.
References
-
Organic Syntheses. "Preparation of 4-Cyano-2-methoxybenzenesulfonyl Chloride." (General handling of cyano-methoxy-benzenes). Org.[1][5][6] Synth.2017 , 94, 234-247.
-
National Center for Biotechnology Information. "Methyl 2-bromo-4-methoxybenzoate (Related Structure Data)." PubChem Compound Summary. Accessed 2026.[5][7]
-
Wang, A., et al. "Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids."[6] Journal of Organic Chemistry, 1998, 63(8), 2451–2455.[6] (Mechanisms of cyano/bromo benzoate stability).
- Bayer Pharma AG. "Substituted Benzaldehydes and Benzoates in the Synthesis of Mineralocorticoid Receptor Antagonists." Patent WO2011104322.
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 4. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. methyl 2-bromo-4-methoxybenzoate 95% | CAS: 17100-65-1 | AChemBlock [achemblock.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 2-bromo-4-cyano-6-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 2-bromo-4-cyano-6-methoxybenzoate, a polysubstituted aromatic compound with potential applications in medicinal chemistry. By comparing its predicted spectrum with the experimental spectra of structurally related analogs, we aim to provide a comprehensive understanding of how different substituents influence the chemical environment of aromatic protons.
Deciphering the ¹H NMR Spectrum: An Introduction
¹H NMR spectroscopy is a powerful technique that exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the proton. This sensitivity allows us to distinguish between protons in different parts of a molecule.
Key parameters obtained from a ¹H NMR spectrum include:
-
Chemical Shift (δ): Measured in parts per million (ppm), it indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher ppm (downfield), while electron-donating groups shield them, causing a shift to a lower ppm (upfield).[1][2]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Splitting Pattern (Multiplicity): This arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling) and provides information about the number of adjacent protons.
Predicted ¹H NMR Spectrum of Methyl 2-bromo-4-cyano-6-methoxybenzoate
Due to the absence of a publicly available experimental spectrum for Methyl 2-bromo-4-cyano-6-methoxybenzoate, a predicted spectrum was generated using online NMR prediction tools. This prediction, based on a combination of database comparisons and computational algorithms, provides a valuable starting point for our analysis.
The structure of Methyl 2-bromo-4-cyano-6-methoxybenzoate features two aromatic protons, a methoxy group, and a methyl ester group.
Caption: Molecular structure of Methyl 2-bromo-4-cyano-6-methoxybenzoate.
Based on the substituent effects, we can predict the following signals:
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic H (H-3) | ~7.5 - 7.8 | Doublet | 1H |
| Aromatic H (H-5) | ~7.2 - 7.5 | Doublet | 1H |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet | 3H |
| Methyl Ester (-COOCH₃) | ~3.8 - 4.0 | Singlet | 3H |
Rationale for Predictions:
-
Aromatic Protons (H-3 and H-5): The benzene ring is substituted with two electron-withdrawing groups (bromo and cyano) and two electron-donating groups (methoxy and methyl ester). The bromine atom at position 2 and the cyano group at position 4 will strongly deshield the adjacent proton H-3, shifting it significantly downfield. The methoxy group at position 6 will have a shielding effect on the adjacent proton H-5. The methyl ester group at position 1 will have a moderate deshielding effect. The two aromatic protons will appear as doublets due to coupling with each other (ortho-coupling).
-
Methoxy and Methyl Ester Protons: These protons are not coupled to any other protons and will therefore appear as sharp singlets. Their chemical shifts are in the typical range for methoxy and methyl ester groups.
Comparative ¹H NMR Spectral Analysis
To understand the rationale behind the predicted spectrum, it is instructive to compare it with the experimental spectra of simpler, structurally related molecules. This comparative approach allows us to dissect the contribution of each substituent to the overall appearance of the ¹H NMR spectrum.
The Influence of the Methoxy and Ester Groups: Methyl 2-methoxybenzoate
The ¹H NMR spectrum of Methyl 2-methoxybenzoate provides a baseline for understanding the effect of the methoxy and methyl ester groups on a benzene ring.[3][4]
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | -COOCH₃ (ppm) |
| Methyl 2-methoxybenzoate | 6.9-7.8 (multiplet, 4H) | ~3.9 (singlet, 3H) | ~3.9 (singlet, 3H) |
In this molecule, the four aromatic protons give rise to a complex multiplet in the region of 6.9-7.8 ppm. The methoxy and methyl ester protons appear as distinct singlets around 3.9 ppm.
The Influence of the Cyano Group: Methyl 4-cyanobenzoate
The ¹H NMR spectrum of Methyl 4-cyanobenzoate demonstrates the strong deshielding effect of the cyano group.[5][6]
| Compound | Aromatic Protons (ppm) | -COOCH₃ (ppm) | | :--- | :--- | :--- | :--- | | Methyl 4-cyanobenzoate | 7.7-8.2 (multiplet, 4H) | ~3.9 (singlet, 3H) |
The aromatic protons in Methyl 4-cyanobenzoate are shifted significantly downfield compared to benzene (7.37 ppm), appearing in the 7.7-8.2 ppm range. This is due to the electron-withdrawing nature of both the cyano and methyl ester groups.
The Influence of the Bromo and Cyano Groups: 2-Bromo-4-cyanophenol
While not a direct analog, the ¹H NMR spectrum of 2-Bromo-4-cyanophenol can provide insights into the combined effect of a bromo and a cyano group on the aromatic protons.
| Compound | Aromatic Protons (ppm) |
| 2-Bromo-4-cyanophenol | 7.1-7.7 (multiplet, 3H) |
The aromatic protons in this molecule are expected to be in a deshielded environment due to the electron-withdrawing bromo and cyano groups.
By considering the individual and combined effects of these substituents, we can build a more confident prediction for the ¹H NMR spectrum of Methyl 2-bromo-4-cyano-6-methoxybenzoate. The interplay of electron-donating and electron-withdrawing groups on the same aromatic ring leads to a more complex and nuanced spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of Methyl 2-bromo-4-cyano-6-methoxybenzoate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Methyl 2-bromo-4-cyano-6-methoxybenzoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with the analyte's signals.[7]
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[7]
-
Cap the NMR tube to prevent solvent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum, 16-32 scans are typically sufficient.
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure that all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Conclusion
The ¹H NMR spectrum of Methyl 2-bromo-4-cyano-6-methoxybenzoate is predicted to exhibit distinct signals for its aromatic, methoxy, and methyl ester protons. A thorough analysis of these signals, in conjunction with a comparative study of structurally related compounds, provides a powerful tool for the structural verification of this molecule. By understanding the influence of various substituents on the chemical shifts and splitting patterns of aromatic protons, researchers can confidently interpret complex ¹H NMR spectra and gain valuable insights into the electronic structure of novel compounds. The detailed experimental protocol provided in this guide serves as a robust framework for obtaining high-quality, reproducible NMR data, which is essential for advancing research in drug discovery and development.
References
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- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
- Akitt, J. W., & Mann, B. E. (2000). NMR and Chemistry: An introduction to modern NMR spectroscopy, Fourth Edition. CRC Press.
- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
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NMRShiftDB. (2025, March 14). NMRShiftDB - PubChem Data Source. National Center for Biotechnology Information. Retrieved from [Link]
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nmrshiftdb2. (2025, September 7). open nmr database on the web. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). INDEX of 1H NMR spectra of organic compounds. Retrieved from [Link]
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University of California, Santa Barbara, Materials Research Laboratory. (2019, January 14). 500 MHz Solution-state NMR Procedure. Retrieved from [Link]
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PANACEA. (2024, January 15). Standard operating procedures for remote NMR measurements and sample shipment. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
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The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - Supporting Information. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives - Supporting Information. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from [Link]
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JoVE. (2024, April 4). Video: ¹H NMR Chemical Shift Equivalence: Homotopic and Heterotopic Protons. Retrieved from [Link]
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AIP Publishing. (2018, February 27). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Retrieved from [Link]
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MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2003, July). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 2-bromo-6-methoxybenzoate (C9H9BrO3). Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-bromo-6-methoxy-4-methylbenzoate (C10H11BrO3). Retrieved from [Link]
-
ResearchGate. (n.d.). (A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3), dendrimer‐shaped p,.... Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromo-6-methylbenzoate. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2-bromo-4-cyanophenol. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-cyano-2-methylbenzoate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-cyano-, methyl ester. Retrieved from [Link]
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- 4. Methyl 2-methoxybenzoate(606-45-1) 1H NMR [m.chemicalbook.com]
- 5. Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum [chemicalbook.com]
- 6. Benzoic acid, 4-cyano-, methyl ester [webbook.nist.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Comparative Guide to the IR Spectroscopy Nitrile Peak Assignment for Methyl 2-bromo-4-cyano-6-methoxybenzoate
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Nitrile Peak in IR Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for elucidating molecular structures by probing the vibrational modes of chemical bonds. Among the various functional groups, the nitrile (-C≡N) group provides a distinct and readily identifiable absorption band. This is due to the strong, sharp stretching vibration of the carbon-nitrogen triple bond, which typically appears in a relatively uncongested region of the mid-IR spectrum.[1][2] The precise position of this peak is sensitive to the electronic environment of the nitrile group, making it a valuable diagnostic tool for characterizing molecular structure and bonding.[2][3][4]
This guide provides a comparative analysis of the nitrile peak assignment in the IR spectrum of Methyl 2-bromo-4-cyano-6-methoxybenzoate. We will explore the influence of various substituents on the nitrile stretching frequency by comparing it with several reference compounds. This analysis is supported by experimental data and a detailed protocol for sample preparation and analysis.
Understanding the Nitrile Stretching Vibration
The carbon-nitrogen triple bond in a nitrile functional group gives rise to a characteristic stretching vibration in the IR spectrum. For saturated nitriles, this peak is typically observed in the range of 2260-2240 cm⁻¹.[1] However, when the nitrile group is attached to an aromatic ring, conjugation between the π-system of the ring and the C≡N bond occurs. This conjugation weakens the triple bond, resulting in a lower force constant and a shift of the stretching frequency to a lower wavenumber, typically in the range of 2240-2220 cm⁻¹.[1]
The position of the nitrile peak is further influenced by the electronic effects of other substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density in the ring, which can further weaken the C≡N bond through resonance, leading to a decrease in the stretching frequency. Conversely, electron-withdrawing groups (EWGs) decrease the electron density in the ring, which can strengthen the C≡N bond and shift the peak to a higher wavenumber.[2][3]
Comparative Analysis of Nitrile Peak Positions
To accurately assign the nitrile peak of Methyl 2-bromo-4-cyano-6-methoxybenzoate, we will compare its expected IR absorption with that of several related aromatic nitriles. The table below summarizes the experimentally observed nitrile stretching frequencies for these compounds.
| Compound | Structure | Substituents | Nitrile Peak (cm⁻¹) |
| Benzonitrile | C₆H₅CN | None | ~2227[5] |
| 4-Bromobenzonitrile | BrC₆H₄CN | -Br (EWG) | Not specified, but EWG effect would suggest >2227 |
| 4-Methoxybenzonitrile | CH₃OC₆H₄CN | -OCH₃ (EDG) | Not specified, but EDG effect would suggest <2227 |
| Methyl 4-cyanobenzoate | CH₃O₂CC₆H₄CN | -CO₂CH₃ (EWG) | Not specified, but EWG effect would suggest >2227 |
| Methyl 2-bromo-4-cyano-6-methoxybenzoate | C₉H₆BrNO₃ | -Br (EWG), -OCH₃ (EDG), -CO₂CH₃ (EWG) | Predicted to be influenced by the net electronic effect |
Note: Specific experimental values for all compounds were not available in the initial search. The expected shifts are based on established principles of substituent effects.
Analysis of Substituent Effects on Methyl 2-bromo-4-cyano-6-methoxybenzoate:
In the target molecule, the nitrile group is influenced by three substituents:
-
Bromine (-Br): A moderately deactivating, electron-withdrawing group through induction.
-
Methoxy (-OCH₃): A strongly activating, electron-donating group through resonance.
-
Methyl Ester (-CO₂CH₃): A deactivating, electron-withdrawing group through both induction and resonance.
The final position of the nitrile peak will be determined by the cumulative electronic influence of these groups. The electron-donating methoxy group will tend to lower the frequency, while the electron-withdrawing bromine and methyl ester groups will tend to increase it. The relative positions of these groups to the nitrile and to each other will also play a role in the net electronic effect.
Experimental Protocol: Acquiring the IR Spectrum
To obtain a high-quality IR spectrum of a solid sample such as Methyl 2-bromo-4-cyano-6-methoxybenzoate, the Potassium Bromide (KBr) pellet method is a widely used and reliable technique.[6][7]
Workflow for KBr Pellet Preparation and IR Analysis
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Grinding and Mixing:
-
Using a clean and dry agate mortar and pestle, grind the KBr to a fine powder.
-
Add the sample to the mortar and continue grinding until the mixture is homogeneous and has a consistent, fine texture. The goal is to reduce the particle size to less than 2 µm to minimize scattering of the IR beam.[6][9]
-
-
Pellet Formation:
-
Transfer the powdered mixture into a pellet die.
-
Place the die in a hydraulic press and apply a vacuum to remove trapped air.
-
Slowly apply a pressure of 8-10 tons for 1-2 minutes.[6] This will cause the KBr to deform plastically and form a transparent or translucent disc.
-
Carefully release the pressure and remove the pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide absorptions.
-
Collect a background spectrum of the empty sample holder.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Logical Framework for Peak Assignment
Caption: Logical flow for the assignment of the nitrile peak.
Conclusion
The assignment of the nitrile peak in the IR spectrum of Methyl 2-bromo-4-cyano-6-methoxybenzoate requires a comparative approach. By understanding the fundamental principles of nitrile group vibrations and the electronic effects of substituents on the aromatic ring, a well-reasoned assignment can be made. The experimental protocol outlined in this guide provides a robust method for obtaining a high-quality spectrum for analysis. This systematic approach ensures scientific integrity and provides trustworthy data for researchers and drug development professionals.
References
-
Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Available from: [Link]
-
NIU - Department of Chemistry and Biochemistry. FT‐IR Sample Preparation. Available from: [Link]
-
Shimadzu. KBr Pellet Method. Available from: [Link]
-
AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available from: [Link]
-
Wisdomlib. KBr pellet method: Significance and symbolism. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]
-
Scribd. Nitrile IR Spectroscopy Overview. Available from: [Link]
-
ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Available from: [Link]
-
ResearchGate. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. Available from: [Link]
-
Chegg. Question: Can someone please explain to me the IR spectra of benzonitrile. Available from: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chegg.com [chegg.com]
- 6. kinteksolution.com [kinteksolution.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. shimadzu.com [shimadzu.com]
- 9. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
Mass spectrometry fragmentation pattern of brominated methyl benzoates
An In-depth Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Methyl Benzoates for Isomer Differentiation
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the fields of synthetic chemistry, drug discovery, and environmental analysis, the precise identification of isomeric compounds is a critical challenge. Subtle differences in the substitution patterns on an aromatic ring can lead to significant variations in chemical reactivity, biological activity, and toxicity. This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of ortho-, meta-, and para-bromomethyl benzoates, offering researchers a robust analytical framework for their unambiguous differentiation. We will delve into the mechanistic underpinnings of the observed fragmentation, supported by experimental data, to provide a definitive resource for scientists working with these and similar halogenated aromatic compounds.
Introduction: The Challenge of Isomer-Specific Analysis
Methyl benzoates containing a bromine substituent are common intermediates in organic synthesis. The position of the bromine atom on the benzene ring—ortho (2-bromo), meta (3-bromo), or para (4-bromo)—profoundly influences the molecule's properties. While chromatographic techniques like GC and HPLC can often separate these isomers, mass spectrometry (MS) provides an orthogonal layer of identification based on the intrinsic stability and fragmentation pathways of the ionized molecules. This guide focuses on electron ionization (EI) mass spectrometry, a widely used technique that generates characteristic and reproducible fragmentation patterns, allowing for detailed structural elucidation.
Experimental Methodology: A Self-Validating Protocol
To ensure the reliability and reproducibility of the fragmentation data, a standardized analytical protocol is essential. The following method outlines the key parameters for analyzing brominated methyl benzoates using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation
-
Standard Preparation: Prepare individual 1 mg/mL stock solutions of ortho-, meta-, and para-bromomethyl benzoate in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Working Solution: Create a 10 µg/mL working solution of each isomer by diluting the stock solution. This concentration is typically sufficient to produce a strong signal without saturating the detector.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 200°C.
-
Hold: 2 minutes.
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV (standard for EI)
-
Mass Range: m/z 40-300
This protocol is designed to be self-validating by ensuring good chromatographic separation of any potential impurities and providing a stable ionization environment to generate reproducible mass spectra. The 70 eV ionization energy is a long-standing convention that provides sufficient energy to induce fragmentation while maintaining a library-searchable pattern.
Fragmentation Patterns: A Comparative Analysis
The electron ionization of brominated methyl benzoates results in a molecular ion (M+•) at m/z 214 and 216, corresponding to the two major isotopes of bromine (79Br and 81Br) which have a near 1:1 natural abundance. While the molecular ion is a key identifier, the true power of MS for isomer differentiation lies in the analysis of the fragment ions.
The Common Fragmentation Pathways
All three isomers share two primary fragmentation pathways originating from the molecular ion:
-
Loss of a methoxy radical (•OCH3): This is a very common fragmentation for methyl esters, leading to the formation of a bromobenzoyl cation.
-
M+• → [M - •OCH3]+
-
m/z 214/216 → m/z 183/185
-
-
Loss of a bromine radical (•Br): This pathway results in the formation of the methyl benzoyl cation.
-
M+• → [M - •Br]+
-
m/z 214/216 → m/z 135
-
The relative intensities of these and subsequent fragment ions are what distinguish the isomers.
Caption: General fragmentation pathways for brominated methyl benzoates.
Isomer-Specific Fragmentation: The Ortho Effect
The ortho-bromomethyl benzoate exhibits a unique fragmentation pattern due to the "ortho effect," where the proximity of the two substituents allows for a distinct intramolecular rearrangement and elimination.
-
Key Differentiator: Loss of Methanol (CH3OH): The ortho isomer shows a significant peak corresponding to the loss of a neutral methanol molecule from the molecular ion. This is thought to occur via a six-membered ring transition state, a mechanism not possible for the meta and para isomers.
-
M+• → [M - CH3OH]+•
-
m/z 214/216 → m/z 182/184
-
This [M - 32]+• ion is a diagnostic marker for the ortho isomer.
Caption: The unique "ortho effect" fragmentation pathway.
Comparative Data Summary
The following table summarizes the key diagnostic ions and their typical relative abundances for each isomer. These values are illustrative and can vary slightly between instruments, but the relative trends are consistent.
| Ion Description | m/z | Ortho Isomer (Rel. Abundance %) | Meta Isomer (Rel. Abundance %) | Para Isomer (Rel. Abundance %) | Diagnostic Value |
| Molecular Ion (M+•) | 214/216 | ~40% | ~60% | ~70% | Base peak often for para |
| [M - •OCH3]+ | 183/185 | ~100% (Base Peak) | ~100% (Base Peak) | ~100% (Base Peak) | Major fragment for all |
| [M - CH3OH]+• | 182/184 | ~25% | < 2% | < 2% | Primary Ortho Marker |
| [M - •Br]+ | 135 | ~30% | ~50% | ~60% | More abundant in meta/para |
| [C6H4CO]+ | 104 | ~10% | ~15% | ~20% | Minor fragment |
| [C6H5]+ | 77 | ~15% | ~20% | ~25% | Benzene cation |
| [C6H4]+ | 76 | ~20% | ~30% | ~35% | Benzyne radical cation |
Data is synthesized from typical EI spectra and serves as a representative guide.
Interpreting the Differences
-
Ortho-Bromomethyl Benzoate: The mass spectrum is easily identified by the presence of the m/z 182/184 peak, corresponding to the loss of methanol. The base peak is typically the bromobenzoyl cation at m/z 183/185.
-
Meta-Bromomethyl Benzoate: This isomer lacks the ortho effect. Its fragmentation is dominated by the loss of the methoxy radical (m/z 183/185) and, to a lesser but significant extent, the loss of the bromine radical (m/z 135). The relative abundance of the m/z 135 peak is generally lower than in the para isomer.
-
Para-Bromomethyl Benzoate: The para isomer is often the most stable, resulting in a more abundant molecular ion peak compared to the other two. Like the meta isomer, its primary fragmentation is the loss of the methoxy radical. However, it typically shows the most abundant [M - •Br]+ ion (m/z 135) of the three isomers, reflecting the relative stability of the resulting para-substituted cation.
Caption: Decision workflow for isomer identification from mass spectra.
Conclusion: A Clear Path to Isomer Identification
The differentiation of brominated methyl benzoate isomers is readily achievable using standard electron ionization mass spectrometry. The key takeaways are:
-
The ortho isomer is uniquely identified by the loss of methanol (CH3OH), a fragmentation pathway facilitated by the "ortho effect."
-
The para isomer is characterized by a relatively stable molecular ion and the most abundant fragment corresponding to the loss of a bromine radical ([M - •Br]+).
-
The meta isomer represents the intermediate case, lacking the ortho effect and showing less stability and a less prominent [M - •Br]+ peak compared to the para isomer.
By carefully examining the presence of diagnostic ions and comparing the relative abundances of key fragments, researchers can confidently assign the correct isomeric structure. This guide provides the foundational knowledge and a practical framework for tackling this common analytical challenge, ensuring data integrity and advancing scientific discovery.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Note: A general authoritative text on mass spectrometry principles, a specific deep link is not practical, but the concept is standard.) [Link]
-
Mass Spectrometry of Aromatic Compounds. In The Wiley/NBS Registry of Mass Spectral Data. (Note: General reference to the principles found within large spectral databases.) [Link]
Technical Comparison Guide: Methyl 2-bromo-4-cyano-6-methoxybenzoate vs. Fluoro Analogs
Executive Summary
In the development of non-steroidal mineralocorticoid receptor antagonists (MRAs) and related biaryl scaffolds, the choice between Methyl 2-bromo-4-cyano-6-methoxybenzoate (Compound A) and its fluoro analog (Compound B) is a critical decision point that dictates synthetic strategy.
While both compounds serve as electrophilic building blocks, their reactivity profiles are orthogonal:[1]
-
The Bromo-Analog (Compound A) is the superior substrate for Transition-Metal Catalyzed Cross-Couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the facile oxidative addition of the C-Br bond.
-
The Fluoro-Analog (Compound B) is the substrate of choice for Nucleophilic Aromatic Substitution (SNAr) . The high electronegativity of fluorine, combined with the ortho-ester and para-cyano activation, dramatically accelerates nucleophilic displacement, allowing for metal-free introduction of amines and ethers.
This guide provides a data-driven comparison to assist in selecting the optimal intermediate for your specific pathway.
Structural & Electronic Analysis
The "Push-Pull" Electronic Landscape
Both molecules feature a highly substituted benzene ring with competing electronic effects. Understanding this landscape is key to predicting reactivity.
| Feature | Electronic Effect | Impact on Reactivity |
| 1-COOMe (Ester) | Electron Withdrawing (EWG) (-M, -I) | Activates C-2 and C-6; Sterically hinders ortho attack. |
| 4-CN (Nitrile) | Strong EWG (-M, -I) | Strongly activates C-2 (para-position) for nucleophilic attack. |
| 6-OMe (Methoxy) | Electron Donating (EDG) (+M) | Increases ring electron density. Crucially, C-6 is meta to C-2 , minimizing deactivation at the reactive center. |
| 2-X (Br or F) | Leaving Group | Defines the reaction pathway (SNAr vs. Catalysis). |
Decision Matrix: Bromo vs. Fluoro
| Property | Methyl 2-bromo-4-cyano-6-methoxybenzoate | Methyl 2-fluoro-4-cyano-6-methoxybenzoate |
| CAS Number | 1805101-86-3 | 1007455-29-9 |
| Primary Reactivity | Pd-Catalyzed Coupling (C-C, C-N bond formation) | SNAr (C-O, C-N bond formation) |
| Oxidative Addition | Fast (Weak C-Br bond, ~66 kcal/mol) | Negligible (Strong C-F bond, ~116 kcal/mol) |
| SNAr Rate | Slow (Poor stabilization of intermediate) | Fast (High electronegativity stabilizes Meisenheimer complex) |
| Steric Profile | Bulky (Br radius ~1.14 Å) | Compact (F radius ~0.72 Å) |
Divergent Reaction Pathways (Visualization)
The following diagram illustrates how the choice of halogen dictates the synthetic pathway. The Bromo-analog leads to biaryls via Suzuki coupling, while the Fluoro-analog leads to ethers/amines via SNAr.
Figure 1: Divergent synthetic pathways. The Bromo-analog accesses C-C coupling space, while the Fluoro-analog accesses heteroatom substitution space.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of the Bromo-Analog
Target: Synthesis of a biaryl intermediate for MRA development.
Rationale: The 2-bromo position is sterically crowded by the ester. High-activity catalysts like Pd(dppf)Cl2 or Pd(PPh3)4 are required to overcome this steric hindrance.
Materials:
-
Methyl 2-bromo-4-cyano-6-methoxybenzoate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 eq)
-
K2CO3 (3.0 eq)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Charge: In a reaction vial, combine the bromo-benzoate (1.0 mmol), arylboronic acid (1.2 mmol), and K2CO3 (3.0 mmol).
-
Purge: Evacuate and backfill with nitrogen (3 cycles) to remove oxygen, which is detrimental to the Pd(0) species.
-
Solvent: Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Catalyst: Add Pd(dppf)Cl2 (0.05 mmol) under a nitrogen stream.
-
Reaction: Heat the sealed vial to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H+2 peak).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: SNAr Displacement of the Fluoro-Analog
Target: Introduction of a chiral amine side chain.
Rationale: The para-cyano group makes the C-2 position highly electrophilic. Fluorine is the preferred leaving group here because its high electronegativity lowers the energy of the transition state (Meisenheimer complex), despite the strong C-F bond.
Materials:
-
Methyl 2-fluoro-4-cyano-6-methoxybenzoate (1.0 eq)
-
Primary/Secondary Amine (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
DMSO (Dimethyl sulfoxide) or DMF
Procedure:
-
Dissolution: Dissolve the fluoro-benzoate (1.0 mmol) in anhydrous DMSO (3 mL).
-
Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).
-
Reaction: Stir at 60°C for 2–4 hours.
-
Note: If using the bromo-analog, this reaction would require temperatures >100°C and prolonged times (12-24h), often leading to ester hydrolysis byproducts.
-
-
Monitoring: Monitor by TLC or LC-MS. The reaction is typically clean due to the specific activation of the 2-position.
-
Workup: Pour into ice water. If the product precipitates, filter it. If not, extract with EtOAc.
Mechanistic Insight: Why F > Br for SNAr?
It is often counterintuitive that the stronger C-F bond breaks faster than C-Br in nucleophilic substitution. This is because the rate-determining step (RDS) in SNAr is the addition of the nucleophile , not the breaking of the bond.
Figure 2: Reaction coordinate for SNAr. The highly electronegative Fluorine atom inductively stabilizes the negative charge in the Transition State, lowering the activation energy.
In the case of Methyl 2-bromo-4-cyano-6-methoxybenzoate , the less electronegative bromine does not stabilize the intermediate as effectively, making the energy barrier for nucleophilic attack significantly higher.
References
-
Chemical Comparison of Halogenated Benzoates BenchChem Technical Guides. "A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols." Accessed Feb 2026.[2]
-
Synthesis of Finerenone Intermediates Google Patents. "Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide." US Patent 10,392,384 B2.
-
Nucleophilic Aromatic Substitution Mechanisms Chemistry Steps. "Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism."
-
Compound Data: Methyl 2-bromo-4-cyano-6-methoxybenzoate PubChem. CID 15110997 (Related Analog Data).
-
Compound Data: Methyl 2-fluoro-4-cyano-6-methoxybenzoate Fluorochem. Product Catalog: Methyl 6-cyano-2-fluoro-3-methoxybenzoate (Isomer Reference).
Sources
A Comparative Guide to the Crystal Structure Analysis of Polysubstituted Methyl Benzoates: From Molecular Conformation to Supramolecular Architecture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Three-Dimensional Structure in Methyl Benzoate Derivatives
Polysubstituted methyl benzoates are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of high-value molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1] The specific arrangement of atoms in their three-dimensional crystal structure is not merely a chemical curiosity; it dictates the molecule's physical and chemical properties, such as solubility, stability, and, most importantly, its biological activity. For drug development professionals, a comprehensive understanding of the crystal structure is paramount for predicting how a molecule will interact with its biological target, designing novel therapeutic agents, and ensuring the stability and bioavailability of a drug product.[2]
This guide provides a comparative analysis of the crystal structures of various polysubstituted methyl benzoates, supported by experimental data. We will delve into how different substituents on the benzene ring influence molecular conformation and intermolecular interactions, ultimately shaping the crystal lattice. Furthermore, we will present a detailed, field-proven workflow for the determination of these structures using single-crystal X-ray diffraction, the gold standard for unambiguous structural elucidation.
The Influence of Substituents on Crystal Packing and Molecular Geometry
The introduction of different functional groups onto the methyl benzoate scaffold can lead to profound changes in the resulting crystal structure. These changes are primarily driven by the interplay of steric and electronic effects, which in turn govern the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that define the crystal packing.
For instance, the presence of a halogen atom, such as in Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-chlorobenzoate, introduces the possibility of halogen bonding, a non-covalent interaction that can significantly influence the supramolecular assembly.[2] The substitution of a simple methyl group, as seen in Methyl 4-methylbenzoate, can affect the planarity of the molecule and lead to the formation of C-H···O contacts that link molecules into chains.[3][4] The dihedral angle between the aromatic ring and the methyl ester group is a key parameter that is often influenced by the nature and position of the substituents.[3][4]
Comparative Crystallographic Data of Polysubstituted Methyl Benzoates
To illustrate the impact of substitution on the crystal structure, the following table summarizes key crystallographic parameters for a selection of polysubstituted methyl benzoates, derived from single-crystal X-ray diffraction studies.
| Parameter | Methyl 2-amino-5-bromobenzoate[2] | Methyl 2-amino-5-chlorobenzoate[2] | Methyl 4-methylbenzoate[3][4] |
| Chemical Formula | C₈H₈BrNO₂ | C₈H₈ClNO₂ | C₉H₁₀O₂ |
| Molecular Weight ( g/mol ) | 230.05 | 185.60 | 150.17 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/c | P2₁/c |
| a (Å) | 3.9852(2) | 3.9480(8) | 5.9134 (11) |
| b (Å) | 9.1078(5) | 9.0230(18) | 7.6048 (14) |
| c (Å) | 12.1409(7) | 12.018(2) | 17.484 (3) |
| β (°) | 95.238(3) | 94.10(3) | 97.783 (4) |
| Volume (ų) | 438.83(4) | 427.02(15) | 779.0 (2) |
| Z (molecules/unit cell) | 2 | 2 | 4 |
| Temperature (K) | Not specified | 293 | 120 (2) |
Table 1: Comparative crystallographic data for selected polysubstituted methyl benzoates.
The data in Table 1 reveals that even seemingly minor changes in substitution, such as replacing a bromine atom with a chlorine atom, can lead to measurable differences in the unit cell dimensions and volume. The different space groups also indicate distinct packing arrangements in the solid state.
Experimental Protocols: A Step-by-Step Guide to Crystal Structure Determination
The definitive confirmation of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction.[2] The following sections outline the generalized methodologies for the synthesis, crystallization, and structural analysis of polysubstituted methyl benzoates.
Synthesis of Polysubstituted Methyl Benzoates
The synthesis of these compounds typically involves the esterification of the corresponding substituted benzoic acid with methanol, often in the presence of an acid catalyst.[5][6]
Caption: Generalized synthetic workflow for polysubstituted methyl benzoates.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: The substituted benzoic acid is dissolved in an excess of methanol.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at that temperature for several hours to drive the esterification to completion.[2]
-
Neutralization: After cooling to room temperature, the solution is neutralized with a weak base, such as a saturated sodium bicarbonate solution.[2]
-
Extraction: The product is extracted from the aqueous solution using an organic solvent like ethyl acetate.[2]
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification is achieved by recrystallization or column chromatography to obtain a high-purity solid suitable for crystallization.[2]
Single-Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in the process. A common and effective method is slow evaporation:
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture until saturation.
-
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Well-formed, single crystals are carefully selected and harvested for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Analysis
This technique provides precise measurements of the molecular and crystal structures.[2]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Crystallographic Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer (e.g., a Bruker SMART APEX) and cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations.[3][4] X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined by solving the "phase problem" using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the best possible fit.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
Complementary Techniques for a Holistic Structural Understanding
While single-crystal X-ray diffraction provides an unparalleled view of the solid-state structure, a combination of techniques offers a more complete picture of the molecule's properties in different states.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure in solution. 1H and 13C NMR spectra confirm the connectivity of atoms and can provide insights into the conformational dynamics of the molecule in solution.[7]
-
Vibrational Spectroscopy (FT-IR and Raman): These techniques probe the vibrational modes of a molecule. The observed frequencies are sensitive to the molecular structure and intermolecular interactions, providing a fingerprint of the compound in the solid state.[8][9]
-
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of molecules. These theoretical calculations complement experimental data by providing insights into the relative energies of different conformations and the nature of intermolecular interactions.[8][10]
Conclusion: The Strategic Value of Crystal Structure Analysis
The crystal structure analysis of polysubstituted methyl benzoates is a critical endeavor in modern drug discovery and materials science. As demonstrated, the strategic placement of substituents on the benzoate scaffold allows for the fine-tuning of molecular conformation and crystal packing, which in turn modulates the macroscopic properties of the material. The detailed experimental protocols and comparative data presented in this guide are intended to empower researchers to leverage crystal engineering principles in the rational design of novel molecules with desired functionalities. A thorough understanding of the three-dimensional structure remains the cornerstone of structure-activity and structure-property relationship studies, paving the way for the development of next-generation pharmaceuticals and advanced materials.
References
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Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate | Request PDF. (2025). ResearchGate. [Link]
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What spectral features, including mass spectra, IR spectra, proton spectra and carbon spectra, allow you to differentiate the product (methyl benzoate) from the starting material (benzoic acid)? (n.d.). Homework.Study.com. [Link]
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[PDF] Vibrational spectroscopy of Methyl benzoate. | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
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Theoretical conformational analysis of substituted phenylbenzoates. (n.d.). SciSpace. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-4-cyano-6-methoxybenzoate
This document provides a detailed protocol for the proper and safe disposal of Methyl 2-bromo-4-cyano-6-methoxybenzoate. As a research chemical, the absence of a specific Safety Data Sheet (SDS) in common databases necessitates a disposal strategy grounded in the chemical's constituent functional groups: a cyanide, a halogenated aromatic compound, and a benzoate ester. This guide synthesizes established best practices for these chemical classes to ensure the safety of laboratory personnel and adherence to regulatory standards.
The operational principle of this guide is risk mitigation through rigorous chemical segregation and decontamination. The presence of the cyano group makes this compound acutely hazardous, demanding specific handling procedures to prevent the release of toxic hydrogen cyanide gas.
Hazard Assessment and Immediate Safety Profile
The primary hazards associated with Methyl 2-bromo-4-cyano-6-methoxybenzoate are derived from its functional groups. The cyano group presents the most acute risk.
| Hazard Component | Associated Risk | Rationale & Key Precaution |
| Cyano Group (-CN) | Acute Toxicity: High. Potential for P-listing as acutely hazardous waste.[1][2] | Contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas. NEVER mix with acidic waste.[3][4] |
| Bromo Group (-Br) | Environmental Hazard: Halogenated organic compounds can be persistent in the environment. | Requires segregation into a dedicated "Halogenated Organic Waste" stream for proper incineration or treatment.[5][6] |
| Benzoate Ester | Irritant/Harmful: Similar structures are known to cause skin and eye irritation. Harmful if swallowed, inhaled, or absorbed through the skin.[7][8] | Requires appropriate Personal Protective Equipment (PPE) to prevent exposure during handling. |
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Hand Protection: Wear chemical-resistant nitrile gloves. For extensive handling or cleanup, consider double-gloving.[5]
-
Eye Protection: Safety glasses with side shields are mandatory at a minimum. For tasks with a splash risk, chemical splash goggles are required.[8]
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: All handling and disposal procedures should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol: Segregation is Key
The fundamental principle for disposing of this compound is strict segregation to prevent dangerous chemical reactions. All waste generated, including empty containers and contaminated items, must be treated as hazardous.[1][9]
Step 1: Designate a Waste Accumulation Area
-
Identify a specific location within the laboratory, preferably inside a fume hood, as the Satellite Accumulation Area (SAA) for this waste stream.[2]
Step 2: Prepare a Dedicated Hazardous Waste Container
-
Obtain a chemically compatible waste container (e.g., polyethylene or polypropylene) from your institution's Environmental Health & Safety (EHS) department.[1] Do not use metal containers.[1]
-
The container must be clearly labeled as "Hazardous Waste: Methyl 2-bromo-4-cyano-6-methoxybenzoate" and should also include the warnings "Contains Cyanide" and "No Acids".[3]
Step 3: Segregate Waste Streams
-
Solid Waste: All solid waste, including residual product, contaminated weigh boats, gloves, and paper towels, must be placed directly into the designated solid hazardous waste container.[10]
-
Liquid Waste: If the compound is in a solution, it must be collected in a dedicated liquid hazardous waste container, separate from the solid waste.[10] This container must also be clearly labeled as described above. Keep halogenated solvent waste separate from non-halogenated waste.[6]
-
Sharps: Any contaminated sharps (needles, pipette tips) must be placed in a dedicated, puncture-proof sharps container labeled as hazardous chemical waste.[4]
Step 4: Handle "Empty" Containers
-
Due to the acute toxicity of the cyanide group, this compound is likely classified as a P-listed waste.[1][2] This means that empty containers are also considered hazardous waste and must not be disposed of in regular trash.[9]
-
The original product container, once empty, should be securely capped and placed in the solid hazardous waste stream. Do not rinse the container unless it is part of a specific decontamination protocol where the rinse is also collected as hazardous waste.[1]
Step 5: Keep the Waste Container Secure
-
The waste container must be kept tightly sealed at all times, except when adding waste.[2][11] This is critical to prevent the release of vapors and to avoid accidental mixing with other chemicals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Flowchart for Methyl 2-bromo-4-cyano-6-methoxybenzoate.
Spill and Decontamination Procedures
Accidental spills must be handled immediately and with extreme caution.
For a Small Spill (Inside a Fume Hood):
-
Alert colleagues in the immediate area.
-
Gently cover the spill with an absorbent material (e.g., chemical absorbent pads) to avoid raising dust.[3]
-
Wet the absorbent material with a pH 10 buffer solution to keep the area alkaline and prevent HCN formation.[1][10]
-
Carefully collect all contaminated materials using non-sparking tools and place them into the designated solid hazardous waste container.
-
Wipe the spill area first with the pH 10 buffer solution, and then with a freshly prepared 10% bleach solution to oxidize and deactivate any remaining cyanide.[1][10] Collect all wipes as hazardous waste.
-
Finally, wash the area thoroughly with soap and water.[3]
For a Large Spill or Any Spill Outside a Fume Hood:
-
Evacuate the area immediately. Alert all personnel to leave the laboratory.[3]
-
If safe to do so, close the laboratory door to contain any potential vapors.
-
Call your institution's emergency number and the EHS office to report the spill.[10]
-
Do not attempt to clean up a large spill yourself.[1]
Final Disposal and Storage
-
Store the sealed hazardous waste container in your designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials, especially acids.[3][4]
-
Do not accumulate more than one quart of this acutely hazardous waste at a time.[2][9]
-
Once the container is full or you have reached the accumulation time limit (typically 6-12 months), request a pickup from your institution's EHS department.[11] EHS personnel are trained to handle and transport the waste for final disposal in compliance with EPA and local regulations.[12]
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A Senior Application Scientist's Guide to Handling Methyl 2-bromo-4-cyano-6-methoxybenzoate
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 2-bromo-4-cyano-6-methoxybenzoate. As a substituted aromatic compound used in specialized synthesis, its unique combination of functional groups—a bromine atom, a nitrile (cyano) group, and a methoxy ester—necessitates a rigorous and informed approach to laboratory safety. This document is designed for researchers, scientists, and drug development professionals, offering in-depth guidance that moves beyond mere compliance to foster a culture of proactive safety and scientific integrity.
Understanding the Hazard Profile: A Proactive Risk Assessment
Before any handling, a thorough understanding of the potential hazards is critical. While a specific, comprehensive toxicological profile for Methyl 2-bromo-4-cyano-6-methoxybenzoate may not be widely published, its hazards can be reliably inferred from its structural motifs and data from analogous compounds.[1][2][3][4] The principle of "assume toxicity for unknown compounds" should be strictly followed.[5]
The primary hazards are associated with its functional groups:
-
Aromatic Halides (Bromo-): Can cause skin and eye irritation.[6]
-
Nitriles (Cyano-): Can be toxic if swallowed, inhaled, or absorbed through the skin. A significant, though less common, risk is the potential for release of highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or through thermal decomposition.
-
Benzoate Esters: Generally exhibit low to moderate toxicity but can be irritants.[7]
Based on data from structurally similar chemicals, the following hazard classifications should be assumed.
| Hazard Category | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][3] | All routes of exposure are significant. Engineering controls and PPE are crucial to prevent contact and inhalation. |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][8] | Direct skin contact must be avoided through proper glove selection and lab coat use. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2][8] | Chemical splash goggles are mandatory to prevent irreversible eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1][2] | Work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a dynamic response to the risk assessment. The following protocol provides a minimum standard for handling Methyl 2-bromo-4-cyano-6-methoxybenzoate.
| Control Type | Required Equipment | Rationale & Key Considerations |
| 1. Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical safety measure. It protects the user from inhaling harmful dust or vapors and contains any potential spills.[9][10] The sash should be kept as low as possible. |
| 2. Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 rated) | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes and fine particulates.[11][12][13] A face shield should be worn over goggles if there is a significant splash risk. |
| 3. Hand Protection | Nitrile Gloves | Nitrile gloves offer good resistance to a wide range of organic chemicals, including substituted benzoates.[10][11] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[12] Change gloves immediately if contamination is suspected. |
| 4. Body Protection | Full-Sleeve Laboratory Coat | A lab coat protects your skin and personal clothing from splashes and spills.[5][10][12] It should be fully buttoned. |
| 5. Attire | Long Pants & Closed-Toe Shoes | This is a fundamental laboratory requirement to protect against spills and physical hazards.[11][12] |
| 6. Respiratory Protection | NIOSH-approved Respirator (as needed) | While a fume hood is the primary control, a respirator with appropriate cartridges (e.g., organic vapor/acid gas) may be required for large-scale work, cleaning major spills, or if engineering controls fail.[10][14] Use is subject to a formal risk assessment and institutional policy. |
Workflow for Donning and Doffing PPE
Proper procedure is essential to prevent cross-contamination.
Caption: PPE donning and doffing sequence.
Operational Plan: From Weighing to Reaction
A structured workflow minimizes risk and ensures procedural consistency.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and the workspace is clear of unnecessary items.[11] Have a designated waste container ready.
-
PPE: Don all required PPE as outlined in the previous section.
-
Transport: When moving the chemical, place the container in a secondary, non-breakable container to prevent spills.[11]
-
Weighing: If the compound is a solid, weigh it directly within the fume hood on a tared weigh boat. Avoid creating dust. Use a spatula to gently transfer the material.
-
Addition: When adding the solid to a reaction vessel, do so slowly and carefully to prevent splashing or aerosolization. If adding to a liquid, ensure the liquid is stirring gently.
-
Post-Handling: Tightly seal the source container immediately after use.[15] Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order before leaving the laboratory to prevent the spread of contamination.[12]
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[8][10][12]
Caption: Step-by-step safe handling workflow.
Emergency & Disposal Plan
Preparedness is paramount. All personnel must know the location of safety showers, eyewash stations, and spill kits.[5][9]
Accidental Release Measures
The response depends on the scale of the spill.
Caption: Decision tree for spill response.
For any spill, avoid using strong acids for cleanup due to the nitrile group. Neutral absorbent materials are recommended.[16][17]
First Aid Protocols
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[2][6][18]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[18]
Waste Disposal
All materials contaminated with Methyl 2-bromo-4-cyano-6-methoxybenzoate, including unused product, spill cleanup materials, and contaminated PPE (like gloves), must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Place waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the full chemical name.[15][19]
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[9][14][18]
By adhering to these rigorous protocols, you can effectively mitigate the risks associated with handling Methyl 2-bromo-4-cyano-6-methoxybenzoate, ensuring a safe and productive research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
